molecular formula C11H16Cl3N3 B2357863 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride CAS No. 1240528-56-6

4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride

Cat. No.: B2357863
CAS No.: 1240528-56-6
M. Wt: 296.62
InChI Key: XNFVHVBFTAVERZ-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride is a quinoline-derived compound functionalized with a hydrazinylmethyl group at the 4-position and a methyl group at the 2-position. The trihydrochloride salt enhances its solubility in aqueous media, making it suitable for biological and pharmaceutical applications.

Properties

IUPAC Name

(2-methylquinolin-4-yl)methylhydrazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.3ClH/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8;;;/h2-6,13H,7,12H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFVHVBFTAVERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified and converted to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride typically involves the reaction of 2-methylquinoline with hydrazine hydrate under reflux conditions using solvents like ethanol or methanol. The product is purified and converted to its trihydrochloride salt through treatment with hydrochloric acid.

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Produces quinoline derivatives.
  • Reduction : Forms hydrazine derivatives.
  • Substitution : The hydrazinyl group can be replaced with other functional groups under specific conditions.

Chemistry

4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure enhances its reactivity compared to other quinolines, making it valuable in developing new compounds.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Investigations into its effects on cancer cell lines suggest that it may inhibit tumor growth and metastasis by interacting with specific molecular targets involved in cancer pathways .

Medicine

The compound is being explored for therapeutic applications. For instance:

  • Kinase Inhibition : It has been studied for its ability to inhibit kinases such as c-Met, which are critical in cancer progression. This suggests that it could be developed into a therapeutic agent for cancer treatment .
  • Drug Development : Ongoing research focuses on its potential as a lead compound in drug development targeting diseases linked to dysregulated kinase pathways .

Industrial Applications

In industrial chemistry, 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride is utilized in the production of dyes and pigments. Its chemical properties allow it to be integrated into various formulations, enhancing color stability and intensity.

Case Study 1: Antimicrobial Activity

A study evaluated several derivatives of 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride against different bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Activity

Research involving this compound demonstrated its ability to inhibit the proliferation of various cancer cell lines. Mechanistic studies revealed that it interacts with cellular pathways involved in cell cycle regulation, leading to apoptosis in cancer cells .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
ChemistryBuilding block for quinoline derivativesEnhanced reactivity compared to other quinolines
BiologyAntimicrobial & anticancer propertiesSignificant activity against bacterial strains; inhibition of tumor growth
MedicineKinase inhibitionPotential therapeutic agent for cancer treatment
IndustryDyes and pigments productionImproved color stability in formulations

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Functional Groups Key Differences
4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride Quinoline 4-(Hydrazinylmethyl), 2-methyl, trihydrochloride Reference compound
4-HYDRAZINO-6-METHOXY-2-METHYLQUINOLINE (CAS 49612-12-6) Quinoline 4-Hydrazino, 6-methoxy, 2-methyl Methoxy vs. hydrazinylmethyl
2-{[4-(Benzothiazol-2-yl)piperazin-1-yl]methyl}-4-[(7-chloroquinolin-4-yl)amino]phenol trihydrochloride Quinoline-phenol Benzothiazol-piperazine, chloroquinoline Extended aromatic system
Bisbenzimide trihydrochloride (Hoechst 33258) Benzimidazole Bicyclic benzimidazole, trihydrochloride Different heterocyclic core

Key Observations :

  • Quinoline Derivatives: The target compound shares a quinoline backbone with 4-HYDRAZINO-6-METHOXY-2-METHYLQUINOLINE and the amodiaquine analog . Substituents like hydrazinylmethyl or methoxy groups influence solubility and binding interactions.
  • Trihydrochloride Salts : Both the target compound and Bisbenzimide trihydrochloride utilize trihydrochloride counterions to improve aqueous solubility, critical for biological assays .

Key Findings :

  • The hydrazinylmethyl group in the target compound may enhance interaction with biomolecular targets, similar to hydrazine derivatives used in antitubercular agents.
  • Bisbenzimide’s DNA-binding properties highlight the importance of aromatic systems in biological activity, a feature shared with quinoline derivatives .

Biological Activity

4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.

The synthesis of 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride typically involves the reaction of 2-methylquinoline with hydrazine hydrate under reflux conditions in a solvent such as ethanol or methanol. The product is then purified and converted into its trihydrochloride salt through treatment with hydrochloric acid. The compound's structure features both hydrazinyl and methyl groups on the quinoline ring, enhancing its reactivity and biological activity compared to other derivatives.

The biological activity of 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can influence various cellular pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities typically range from 0.25 to 1 mM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving different cancer cell lines, including multidrug-resistant sublines, it was found to induce G2/M-phase cell cycle arrest and inhibit topoisomerase II activity. These findings suggest that it may be effective against cancers that exhibit resistance to conventional therapies .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AnticancerInduces G2/M-phase arrest; inhibits topoisomerase II
CytotoxicityExhibits cytotoxic effects on various cancer cell lines

Case Study: Cytotoxicity Evaluation

In a cytotoxicity assay conducted on SH-SY5Y (neuroblastoma) and BV2 (microglial) cell lines, concentrations of 5 μM showed no significant toxicity, while slight toxicity was observed at higher concentrations (10 μM). This suggests a favorable safety profile at lower doses while still maintaining efficacy at higher concentrations .

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